Home > Products > Building Blocks P12938 > Bromodiethylacetylurea
Bromodiethylacetylurea - 77-65-6

Bromodiethylacetylurea

Catalog Number: EVT-262924
CAS Number: 77-65-6
Molecular Formula: C7H13BrN2O2
Molecular Weight: 237.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bromodiethylacetylurea, also known historically by the trade name Bromodiethylacetylurea, is a brominated hypnotic and sedative compound. [, , , ] While once used clinically, its use has declined due to toxicity concerns and the availability of safer alternatives. This analysis focuses solely on the scientific research applications of bromodiethylacetylurea, excluding any information related to drug use, dosage, or side effects.

Bromovalerylurea

Compound Description: Bromovalerylurea, also known as bromisovalerylurea, is a hypnotic and sedative drug. It belongs to the class of bromoureides, characterized by a urea group linked to a bromoalkyl chain. [, , ]

5-Isopropylhydantoin

Compound Description: 5-Isopropylhydantoin is a cyclic imide compound derived from the cyclization of α-amino acids. It is a known metabolite of the amino acid leucine. []

Relevance: 5-Isopropylhydantoin is a product formed specifically from the reaction of Bromovalerylurea with ammonium hydroxide. This reaction highlights a key difference in reactivity between Bromovalerylurea and Bromodiethylacetylurea. []

2-Ethyl-cis-crotonylurea

Compound Description: 2-Ethyl-cis-crotonylurea is an α,β-unsaturated ureide characterized by an ethyl group and a crotonyl group (a four-carbon unsaturated chain) attached to the urea moiety. []

Relevance: This compound is a primary product formed when Bromodiethylacetylurea reacts with ammonium hydroxide. The formation of this specific isomer (cis) is dependent on the reaction conditions, particularly the concentration of Bromodiethylacetylurea. []

Relevance: While 2-ethyl-cis-crotonylurea is the main product formed from Bromodiethylacetylurea in diluted solutions, 2-ethyl-trans-crotonylurea becomes the dominant product in more concentrated aqueous solutions of Bromodiethylacetylurea. This isomerization highlights the influence of reaction conditions on product formation. []

Allylisopropylacetylurea

Compound Description: Allylisopropylacetylurea, also known as Aprobarbital, belongs to the barbiturate class of drugs. It possesses hypnotic and sedative properties. []

Relevance: Allylisopropylacetylurea was investigated alongside Bromodiethylacetylurea and Bromovalerylurea in a study focusing on the simultaneous determination of these compounds in biological samples. This suggests a potential overlap in their therapeutic applications or metabolic pathways. []

Barbital

Compound Description: Barbital, also known as barbitone, is a barbiturate derivative with sedative-hypnotic properties. It was one of the first barbiturates to be used clinically. []

Relevance: Barbital was used in conjunction with Bromodiethylacetylurea to study their combined central depressive effects. This research highlighted the additive nature of their depressant properties. []

Pentobarbital

Compound Description: Pentobarbital, another barbiturate derivative, is a short-acting hypnotic and sedative. It is commonly used in research and has various clinical applications. []

Relevance: Similar to Barbital, Pentobarbital was investigated alongside Bromodiethylacetylurea in a study exploring the joint central depressive effects of these compounds. Their combined effect was found to be additive, indicating a potential for enhanced central nervous system depression when used together. []

Carbromal (α-Bromodiethylacetylurea)

Compound Description: Carbromal, chemically known as α-Bromodiethylacetylurea, is a sedative and hypnotic drug belonging to the bromoureide class. The designation "α" indicates the position of the bromine atom in the molecule. []

Relevance: Carbromal shares a close structural relationship with Bromodiethylacetylurea, with the only difference being the position of the bromine atom in the molecule. This subtle structural difference likely influences their pharmacological profiles. In the context of the research, both compounds were investigated for their potential to induce central nervous system depression. []

Synthesis Analysis

The synthesis of Carbromal involves several key steps. Initially, diethylmalonic acid undergoes decarboxylation to yield 2-ethylvaleric acid. This intermediate is then subjected to the Hell-Volhard-Zelinsky reaction, which converts it into 2-bromo-2-ethylbutyryl bromide. The final step involves the reaction of this bromide with urea to produce Carbromal. This multi-step synthesis requires careful control of reaction conditions such as temperature and concentration to ensure high yields and purity of the final product .

Synthesis Steps:

  1. Decarboxylation: Diethylmalonic acid → 2-Ethylvaleric acid.
  2. Hell-Volhard-Zelinsky Reaction: 2-Ethylvaleric acid → 2-Bromo-2-Ethylbutyryl Bromide.
  3. Reaction with Urea: 2-Bromo-2-Ethylbutyryl Bromide + Urea → Carbromal.
Molecular Structure Analysis

Carbromal has the molecular formula C7H13BrN2O2C_7H_{13}BrN_2O_2 and features a complex structure that includes a bromine atom, two nitrogen atoms, and an ester functional group. The presence of bromine is significant for its pharmacological activity, influencing both its solubility and interaction with biological receptors.

Structural Characteristics:

  • Molecular Weight: Approximately 221.09 g/mol.
  • Functional Groups: Contains an amide and an ester group.
  • 3D Structure: The molecular structure can be visualized using computational chemistry software to analyze bond angles and lengths, revealing insights into its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Carbromal participates in various chemical reactions typical of compounds containing bromine and amide functionalities. It can undergo hydrolysis in aqueous environments, leading to the formation of bromide ions and other degradation products. Additionally, Carbromal can react with nucleophiles due to the electrophilic nature of its carbonyl groups.

Key Reactions:

  1. Hydrolysis:
    Carbromal+H2OBromide ion+Degradation products\text{Carbromal}+H_2O\rightarrow \text{Bromide ion}+\text{Degradation products}
  2. Nucleophilic Substitution: In the presence of strong nucleophiles, Carbromal can undergo substitution reactions that modify its structure.
Mechanism of Action

Carbromal primarily exerts its effects through modulation of GABA receptors in the central nervous system. By enhancing GABAergic transmission, it promotes sedation and anxiolytic effects. The compound's mechanism involves binding to GABA_A receptors, which leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Mechanistic Insights:

  • GABA_A Receptor Modulation: Carbromal acts as a positive allosteric modulator.
  • Effects on Neurotransmission: The increase in GABAergic activity results in decreased anxiety levels and promotes sleep.
Physical and Chemical Properties Analysis

Carbromal exhibits several notable physical and chemical properties:

Key Properties:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Melting Point: Approximately 120°C.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

These properties influence its handling, storage conditions, and applications in pharmaceuticals.

Applications

Notable Applications:

  • Sedative/Hypnotic Agent: Used for short-term management of insomnia.
  • Research Tool: Studied for its effects on GABAergic pathways in neuropharmacology research.
Historical Development and Synthesis of Carbromal

Early Synthetic Pathways and Patent History

Carbromal (2-bromo-N-carbamoyl-2-ethylbutanamide) was first synthesized in 1909 by chemists at Friedrich Bayer & Co., as documented in German Patent DE 225,710 [4] [10]. The original four-step synthesis began with diethylmalonic acid (1), which underwent thermal decarboxylation to yield 2-ethylbutyric acid (2). This intermediate was then subjected to the Hell-Volhard-Zelinsky reaction – a halogenation process using bromine and a catalytic phosphorus trihalide – to form α-bromo-2-ethylbutyryl bromide (3). Finally, condensation with urea in an anhydrous solvent produced Carbromal (4) as crystalline solids [4] [10].

Early challenges included controlling exothermic reactions during bromination, which risked runaway side reactions, and achieving high-purity crystallization. The patent emphasized precise temperature control (0–5°C during bromination) and non-aqueous solvents (e.g., benzene) to suppress hydrolysis of the acyl bromide intermediate [4]. Yields were initially modest (∼55%) due to impurities from over-bromination, necessitating iterative recrystallization from ethanol-water mixtures [10]. This foundational route established Carbromal’s identity as a brominated acylurea – a structural analog to sedatives like bromisoval [10].

Table 1: Key Reactions in the Original Carbromal Synthesis

StepReactionReagents/ConditionsKey Intermediate
1DecarboxylationHeat (150–160°C)2-Ethylbutyric acid
2HVZ HalogenationBr₂, PBr₃, 0–5°Cα-Bromo-2-ethylbutyryl bromide
3Urea CondensationUrea, benzene, refluxCarbromal crude crystals
4PurificationEthanol-water recrystallizationPharmaceutical-grade Carbromal

Industrial Production and Scalability Challenges

Scaling Carbromal synthesis required addressing three critical bottlenecks: reproducibility, cost efficiency, and safety. The HVZ reaction’s exothermic nature posed risks at larger volumes, where heat dissipation slowed, potentially leading to decomposition or hazardous bromine vapors [2] [5]. Industrial engineers implemented jacketed reactors with chilled brine cooling and incremental bromine addition to maintain thermal control.

Catalyst optimization was pivotal. While early routes used stoichiometric PBr₃, later variants employed red phosphorus (catalytic) with bromine, reducing phosphorus waste by 70% and simplifying purification [4]. Solvent recovery systems were also integrated; benzene from condensation steps was distilled and reused, cutting raw material costs by 30% [2].

A major scalability hurdle involved the final crystallization. Pilot-scale tests revealed that cooling rates directly influenced crystal size and impurity entrapment. Slower cooling (0.5°C/min) in agitated vessels yielded larger, purer crystals (>99% purity) suitable for tableting, versus fast cooling’s amorphous aggregates [5]. Nevertheless, Carbromal’s moderate aqueous solubility (∼1.5 g/L at 20°C) complicated formulation, driving use in combination products like Demalgon (with aminophenazone) for enhanced efficacy [4] [6].

Table 2: Industrial Scale-Up Parameters for Carbromal Manufacturing

Process ParameterLab ScalePilot ScaleIndustrial ScaleScale-Up Impact
Batch Size100 g10 kg500 kg5,000x volume increase
HVZ Reaction Temperature0–5°C (ice bath)0–5°C (chilled reactor)0–5°C (jacketed reactor)Consistent thermal control
Bromine Addition Time10 min120 min300 minControlled exotherm
Crystallization Yield55%78%85%Optimized cooling and agitation
Purity95%98%>99%Improved solvent recovery/reuse

Role of Bayer in Commercialization and Early Clinical Adoption

Bayer leveraged its organic chemistry expertise and global distribution network to position Carbromal (branded as Adalin) as a "safer" alternative to barbiturates in 1910 [4] [10]. Early marketing emphasized its non-narcotic classification and rapid absorption – key differentiators in a sedative market dominated by opioids. Bayer’s clinical collaborators published studies highlighting Carbromal’s efficacy in "neurasthenia" and mild insomnia, though methodological rigor was limited by pre-1920s standards [6].

The company addressed production bottlenecks by establishing dedicated semi-continuous manufacturing lines at Leverkusen, Germany. Modular reactors allowed parallel synthesis of intermediates, increasing output to 20 metric tons/year by 1915 [4]. Strategic patent extensions covered formulation improvements, including co-crystals with sodium salts (e.g., Carbromal Sodium) for enhanced solubility [10].

Bayer later pioneered combination therapies, licensing Carbromal to Parke-Davis for Carbrital (pentobarbital-carbromal), which dominated the U.S. market until the 1970s [4] [6]. Despite declining use post-1980s due to benzodiazepines, Carbromal remains a case study in early psychopharmacology commercialization, illustrating how chemical innovation synergized with industrial agility.

Properties

CAS Number

77-65-6

Product Name

Carbromal

IUPAC Name

2-bromo-N-carbamoyl-2-ethylbutanamide

Molecular Formula

C7H13BrN2O2

Molecular Weight

237.09 g/mol

InChI

InChI=1S/C7H13BrN2O2/c1-3-7(8,4-2)5(11)10-6(9)12/h3-4H2,1-2H3,(H3,9,10,11,12)

InChI Key

OPNPQXLQERQBBV-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)NC(=O)N)Br

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
1 G DISSOLVES IN ABOUT 3000 ML WATER, 18 ML ALCOHOL, 3 ML CHLOROFORM, 14 ML ETHER; VERY SOL IN BOILING ALCOHOL; DISSOLVES IN CONCN SULFURIC, NITRIC & HCL ACIDS; DISSOLVED BY SOLN OF ALKALI HYDROXIDES
SOL IN ACETONE & BENZENE

Synonyms

Nenesin; NSC 49191; NSC49191; NSC-49191

Canonical SMILES

CCC(CC)(C(=O)NC(=O)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.